molecular formula C5F8O2 B3031835 Octafluoropentane-2,3-dione CAS No. 74728-95-3

Octafluoropentane-2,3-dione

Cat. No. B3031835
CAS RN: 74728-95-3
M. Wt: 244.04 g/mol
InChI Key: DUBQXOQHBGMTRB-UHFFFAOYSA-N
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Description

Octafluoropentane-2,3-dione is a chemical compound with the molecular formula C5F8O2 . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of Octafluoropentane-2,3-dione is represented by the formula C5F8O2 . It has a molecular weight of 244.04 .


Physical And Chemical Properties Analysis

Octafluoropentane-2,3-dione has a boiling point of 38-39ºC and a density of 1.637g/cm3 .

Scientific Research Applications

Inhibition of Bacterial Communication

  • Octafluoropentane-2,3-dione derivatives, like 4-fluoro-DPD, have been found effective in inhibiting quorum sensing and biofilm formation in bacteria such as Vibrio harveyi. This inhibition can potentially be utilized in controlling bacterial growth and communication (Kadirvel et al., 2014).

Quantum-Chemical and Structural Studies

  • Studies on structurally similar compounds, such as 3-(4-fluorophenylhydrazone)pentane-2,4-dione, reveal insights into their tautomeric, thermodynamic, and spectroscopic properties. These findings are significant for understanding the stability and reactivity of similar compounds (Maharramov et al., 2010).

Synthesis of Fluorine-Containing Compounds

  • Research on the synthesis of fluorine-containing N-heterocycles using octafluoropentane-2,3-dione derivatives demonstrates the potential for creating new chemical structures with unique properties (Saloutina et al., 2012).

Corrosion Inhibition

  • Certain derivatives of Octafluoropentane-2,3-dione, like spirocyclopropane derivatives, have shown effectiveness in inhibiting corrosion in metals, which could be valuable in industrial applications (Chafiq et al., 2020).

Understanding Keto-Enol Equilibria

  • The study of keto-enol equilibria in compounds like pentane-2,4-dione, which share structural similarities with Octafluoropentane-2,3-dione, contributes to the broader understanding of chemical equilibria in diketones (Emsley & Freeman, 1987).

Radical Cations Studies

  • Investigations into diketone radical cations provide insights into the electronic and structural aspects of similar compounds, which could have implications in understanding the reactivity of Octafluoropentane-2,3-dione derivatives (Nuzhdin et al., 2007).

Safety and Hazards

Safety measures for handling Octafluoropentane-2,3-dione include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

While specific future directions for Octafluoropentane-2,3-dione are not available, it’s worth noting that similar compounds, such as isatin-based derivatives, are being explored for their potential in chemotherapeutic interventions . This suggests that Octafluoropentane-2,3-dione could also have potential applications in this area.

properties

IUPAC Name

1,1,1,4,4,5,5,5-octafluoropentane-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5F8O2/c6-3(7,5(11,12)13)1(14)2(15)4(8,9)10
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBQXOQHBGMTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)C(F)(F)F)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5F8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379726
Record name Octafluoropentane-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octafluoropentane-2,3-dione

CAS RN

74728-95-3
Record name Octafluoropentane-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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